Ethyl 2-amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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Overview
Description
Ethyl 2-amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Thienyl Group: The thienyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a thienyl boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Amination and Esterification: The amino group and ethyl ester functionalities can be introduced through nucleophilic substitution reactions and esterification processes, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and quinoline rings, leading to the formation of sulfoxides or quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
The quinoline core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, particularly due to the presence of the thienyl and chloro substituents, which may enhance its biological efficacy.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets involved in diseases such as cancer or infectious diseases.
Industry
In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the quinoline and thienyl rings.
Mechanism of Action
The mechanism by which Ethyl 2-amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the amino group and the quinoline core suggests it could form hydrogen bonds or π-π interactions with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline-3-carboxylate derivatives: Known for their antimicrobial and anticancer activities.
Thiophene derivatives: Often explored for their electronic properties in material science.
Uniqueness
Ethyl 2-amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to the combination of the quinoline core with the thienyl and chloro substituents. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H23ClN2O3S |
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Molecular Weight |
443.0 g/mol |
IUPAC Name |
ethyl 2-amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H23ClN2O3S/c1-3-29-23(28)21-19(14-10-11-30-12-14)20-17(8-5-9-18(20)27)26(22(21)25)16-7-4-6-15(24)13(16)2/h4,6-7,10-12,19H,3,5,8-9,25H2,1-2H3 |
InChI Key |
HAAUAOQFPSNHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CSC=C3)C(=O)CCC2)C4=C(C(=CC=C4)Cl)C)N |
Origin of Product |
United States |
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